Ecdysone Receptor Binding Affinity: Nimolinone vs. Nimbolide, Azadirone, and Tebufenozide
In a comparative in silico docking study against the ecdysone receptor ligand-binding domain (EcR-LBD) of Helicoverpa armigera, nimolinone demonstrated a binding energy of -11.29 kcal/mol, which was superior to the commercial insect growth regulator tebufenozide (-10.46 kcal/mol) and ranked third among 25 tested non-azadirachtin limonoids. This represents a ΔΔG of -0.83 kcal/mol relative to the synthetic reference standard. The study also calculated predicted inhibitory constants (Ki), with nimolinone exhibiting a Ki of 5.33 nM, which is approximately 4.85-fold less potent than the top-scoring limonoid nimbolide (Ki = 1.1 nM), but 1.03-fold more potent than azadirone (Ki = 5.16 nM) and 3.54-fold more potent than the lowest-scoring compound in the top six, azadiradione (Ki = 18.85 nM) [1].
| Evidence Dimension | Predicted binding energy to H. armigera EcR-LBD (kcal/mol) |
|---|---|
| Target Compound Data | -11.29 kcal/mol |
| Comparator Or Baseline | Nimbolide: -12.22 kcal/mol; Azadirone: -11.31 kcal/mol; Meliacinol: -11.08 kcal/mol; Nimbocinol: -10.73 kcal/mol; Azadiradione: -10.54 kcal/mol; Tebufenozide (reference IGR): -10.46 kcal/mol |
| Quantified Difference | ΔΔG = -0.83 kcal/mol vs. tebufenozide; -0.02 kcal/mol vs. azadirone; +0.93 kcal/mol vs. nimbolide |
| Conditions | In silico molecular docking using AutoDock; homology model of HaEcR-LBD; 25 non-azadirachtin limonoids screened |
Why This Matters
This ranking provides a quantitative basis for selecting nimolinone as a reference compound in SAR studies focused on ecdysone receptor agonism, offering a defined binding energy benchmark that is superior to the synthetic commercial standard.
- [1] Yadav RP, Ibrahim KS, Gurusubramanian G, Kumar NS. In silico docking studies of non-azadirachtin limonoids against ecdysone receptor of Helicoverpa armigera (Hubner) (Lepidoptera: Noctuidae). Med Chem Res. 2015;24:2621-2631. View Source
